Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-
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Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-, the specific synthetic route may involve:
Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of a catalyst.
Substitution Reaction: Introducing the 3-chlorophenyl and 4-chlorophenylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups to the quinoxaline core.
Scientific Research Applications
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Industry: Use as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action for quinoxaline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact mechanism for Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- would require detailed studies, but it may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting its function.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
2-(3-Chlorophenyl)quinoxaline: A derivative with a 3-chlorophenyl group at position 2.
Uniqueness
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is unique due to the presence of both 3-chlorophenyl and 4-chlorophenylmethyl groups, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.
Properties
CAS No. |
649739-77-5 |
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Molecular Formula |
C21H14Cl2N2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H14Cl2N2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2 |
InChI Key |
NIUZKKOEEBSSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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